REACTION_SMILES
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[C:22]([O:23][BH-:24]([O:25][C:26](=[O:27])[CH3:28])[O:29][C:30](=[O:31])[CH3:32])(=[O:33])[CH3:34].[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH2:6][NH2:7])([CH3:8])[CH3:9])=[O:10].[CH3:18][C:19](=[O:20])[O-:21].[Cl:36][CH2:37][Cl:38].[Na+:17].[Na+:35].[O:11]=[C:12]1[CH2:13][CH2:14][CH2:15][CH2:16]1>>[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH2:6][NH:7][CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16]1)([CH3:8])[CH3:9])=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)CN
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C1CCCC1
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Name
|
|
Type
|
product
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Smiles
|
CCOC(=O)C(C)(C)CNC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |